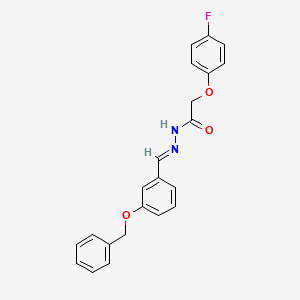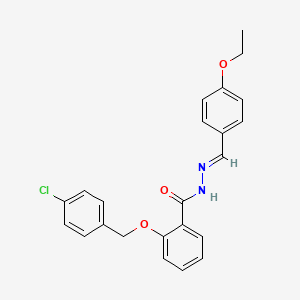![molecular formula C22H21N3O4S B12001143 6-[[4-(4-Morpholinylsulfonyl)benzyl]amino]benzo[CD]indol-2(1H)-one CAS No. 138385-02-1](/img/structure/B12001143.png)
6-[[4-(4-Morpholinylsulfonyl)benzyl]amino]benzo[CD]indol-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[[4-(4-Morpholinylsulfonyl)benzyl]amino]benzo[CD]indol-2(1H)-one is a complex organic compound known for its diverse applications in scientific research. This compound features a benzo[CD]indole core, which is a fused ring system, and a morpholinylsulfonyl group, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[[4-(4-Morpholinylsulfonyl)benzyl]amino]benzo[CD]indol-2(1H)-one typically involves multiple steps:
Formation of the Benzo[CD]indole Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the indole structure.
Introduction of the Morpholinylsulfonyl Group: This involves the sulfonylation of a benzylamine derivative with morpholine and a sulfonyl chloride, typically under basic conditions.
Coupling Reaction: The final step is the coupling of the sulfonylated benzylamine with the benzo[CD]indole core, often using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine (TEA).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce sulfides or thiols.
Scientific Research Applications
6-[[4-(4-Morpholinylsulfonyl)benzyl]amino]benzo[CD]indol-2(1H)-one has a wide range of applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the treatment of cancer and other diseases.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 6-[[4-(4-Morpholinylsulfonyl)benzyl]amino]benzo[CD]indol-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholinylsulfonyl group is believed to play a crucial role in binding to these targets, while the indole core may facilitate the compound’s entry into cells and its interaction with intracellular proteins.
Comparison with Similar Compounds
Similar Compounds
- 6-[[4-(4-Morpholinylsulfonyl)phenyl]amino]benzo[CD]indol-2(1H)-one
- 6-[[4-(4-Piperidinylsulfonyl)benzyl]amino]benzo[CD]indol-2(1H)-one
Uniqueness
Compared to similar compounds, 6-[[4-(4-Morpholinylsulfonyl)benzyl]amino]benzo[CD]indol-2(1H)-one is unique due to its specific combination of the morpholinylsulfonyl group and the benzo[CD]indole core. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
138385-02-1 |
|---|---|
Molecular Formula |
C22H21N3O4S |
Molecular Weight |
423.5 g/mol |
IUPAC Name |
6-[(4-morpholin-4-ylsulfonylphenyl)methylamino]-1H-benzo[cd]indol-2-one |
InChI |
InChI=1S/C22H21N3O4S/c26-22-18-3-1-2-17-19(8-9-20(24-22)21(17)18)23-14-15-4-6-16(7-5-15)30(27,28)25-10-12-29-13-11-25/h1-9,23H,10-14H2,(H,24,26) |
InChI Key |
SXQBTJRPAVEFPS-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)CNC3=C4C=CC=C5C4=C(C=C3)NC5=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(4-Methoxyphenyl)hexan-3-yl]-2-(pyrrolidin-1-ylmethyl)phenol](/img/structure/B12001063.png)







![1-[4-(4-Methylphenyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12001107.png)


![4-{[(E)-(2-ethoxyphenyl)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12001122.png)
![N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetohydrazide](/img/structure/B12001123.png)
![7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-8-(ethylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12001149.png)
